![molecular formula C20H16F3N5O B2536194 3-(3,4-Dimethylphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888422-18-2](/img/structure/B2536194.png)
3-(3,4-Dimethylphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound “3-(3,4-Dimethylphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one” belongs to the class of triazolopyrimidines. Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They have been studied for their potential biological activities .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the triazolopyrimidine core and the substituent groups. For example, triazolopyrimidines have been reported to undergo various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
- Compounds similar to "3-(3,4-Dimethylphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one" are synthesized for their potential in creating diverse heterocyclic structures, important in medicinal chemistry. For example, studies have shown the synthesis of triazolopyrimidines and their reactions with various reagents to produce pyridine, pyrazole, isoxazole, and azolopyrimidines derivatives, highlighting their versatility in creating bioactive molecules (Farghaly, 2008).
Antimicrobial Applications
- Certain derivatives, such as triazolopyrimidines, have been synthesized and tested for antibacterial activity against a range of Gram-positive and Gram-negative bacteria. These studies have identified compounds with potent antibacterial properties, comparable or superior to commercially available antibiotics, underscoring the potential of triazolopyrimidine derivatives as antibacterial agents (Kumar et al., 2009).
Crystal Structure and Chemical Properties
- Research on the crystal structure and chemical properties of related compounds provides insights into their stability, molecular interactions, and potential applications in drug design. For instance, studies on the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine reveal specific molecular formations and interactions, contributing to our understanding of their chemical behavior (Repich et al., 2017).
Potential Anticancer Agents
- Some triazolopyrimidines have been studied for their unique mechanism of inhibiting tubulin polymerization, a vital process in cell division. These compounds offer a novel approach to cancer therapy by targeting tubulin in a way that is distinct from traditional chemotherapeutic agents, highlighting their potential as anticancer drugs (Zhang et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O/c1-12-6-7-16(8-13(12)2)28-18-17(25-26-28)19(29)27(11-24-18)10-14-4-3-5-15(9-14)20(21,22)23/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZJQPGGSDJDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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